molecular formula C16H14ClN3O2 B2958926 1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1170105-53-9

1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Cat. No. B2958926
M. Wt: 315.76
InChI Key: PAUXPFZFUAEBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multistep process and has been found to exhibit promising biochemical and physiological effects.

Scientific Research Applications

Microbial Degradation of Substituted Urea Herbicides

Research by Murray, Rieck, and Lynd (1969) examined the phytotoxicity of various substituted urea herbicides and their microbial degradation. They focused on the interactions with fungi like Aspergillus niger, A. sydowi, and A. tamarii, observing significant differences in herbicide degradation rates, highlighting the potential environmental impact of these compounds.

Antioxidant Properties and Theoretical Calculations

A study by Yakan et al. (2021) explored the antioxidant properties of novel asymmetric bis-isatin derivatives containing urea/thiourea moiety. They employed spectroscopic methods and theoretical calculations to investigate these properties, indicating potential applications in the field of chemistry and pharmacology.

Reactions with Isocyanate

Papadopoulos (1984) conducted a study on the reactions of anthranilic acid derivatives with 3-chloropropyl isocyanate, leading to various cyclization products. This research, detailed in Papadopoulos (1984), contributes to the understanding of chemical reactions involving urea derivatives.

Corrosion Inhibition in Acid Solutions

The study by Bahrami and Hosseini (2012) investigated the inhibition effect of certain organic compounds, including urea derivatives, on mild steel corrosion in acid solutions. This research provides insights into the potential industrial applications of these compounds as corrosion inhibitors.

Mechanistic Studies in Chemistry

Butler and Hussain (1981) explored the reactions of urea and its derivatives with various compounds, contributing to the mechanistic understanding of urea chemistry. Their findings, presented in Butler and Hussain (1981), are significant for the chemical industry and research in organic chemistry.

Photodegradation and Hydrolysis of Pesticides

Gatidou and Iatrou (2011) examined the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water. Their study, detailed in Gatidou and Iatrou (2011), provides valuable information on the environmental impact of these pesticides.

Synthesis of Urea and Thiourea Derivatives

Research by Yan, Lei, and Hu (2014) focused on developing a simple and efficient method for synthesizing urea and thiourea derivatives. Their work contributes to the field of synthetic chemistry.

Electronic and Optical Properties

Shkir et al. (2018) conducted a computational study to assess the electrooptic properties of a chalcone derivative, revealing insights into the material's potential applications in optoelectronics. Their findings are available in Shkir et al. (2018).

Inhibition of Chitin Synthesis

The study by Deul, Jong, and Kortenbach (1978) explored the inhibition of chitin synthesis by certain urea insecticides. This research contributes to understanding the biochemical mode of action of these compounds.

Joint Toxicity Assessment

A joint toxicity assessment of substituted urea herbicides was conducted by Gatidou, Stasinakis, and Iatrou (2015), using bioassays to evaluate their impact on various organisms. This research aids in understanding the environmental risks of these herbicides.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-20-14-6-5-13(7-10(14)8-15(20)21)19-16(22)18-12-4-2-3-11(17)9-12/h2-7,9H,8H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUXPFZFUAEBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

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